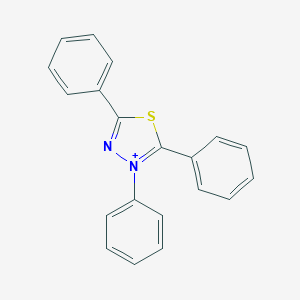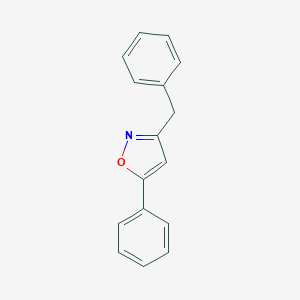![molecular formula C20H21NO6S B289847 Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate, also known as MMQ, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. MMQ is a quinolone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to bind to the ATP-binding site of DNA topoisomerase II, thereby inhibiting its activity. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has also been reported to have antioxidant activity, which may contribute to its anti-inflammatory activity. Additionally, Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate. One direction is the development of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate derivatives with improved solubility and bioavailability. Another direction is the study of the synergistic effects of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate with other compounds, such as chemotherapy drugs. Additionally, the development of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate-based drug delivery systems may improve the efficacy of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate in cancer treatment. Finally, the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory activities of Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate may lead to the development of novel therapeutic agents.
Synthesemethoden
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate can be synthesized using various methods, including the reaction of 7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. Another method involves the reaction of 7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of potassium carbonate and N,N-dimethylformamide. Both methods have been reported to yield Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate with high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory activity. In cancer treatment, Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has also been reported to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
Molekularformel |
C20H21NO6S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
methyl 7-methoxy-3-methyl-1-(4-methylphenyl)sulfonyl-4-oxo-2H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO6S/c1-13-5-8-15(9-6-13)28(24,25)21-12-20(2,19(23)27-4)18(22)16-10-7-14(26-3)11-17(16)21/h5-11H,12H2,1-4H3 |
InChI-Schlüssel |
ZEWKBBONWLLXRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C3=C2C=C(C=C3)OC)(C)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C3=C2C=C(C=C3)OC)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)



![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
